2-(Propan-2-yloxy)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

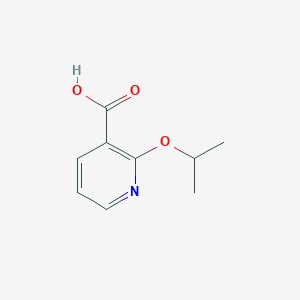

“2-(Propan-2-yloxy)pyridine-3-carboxylic acid” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group, which consists of a carbonyl (C=O) and a hydroxyl (O-H) group. The “propan-2-yloxy” indicates an isopropyl group attached to the pyridine ring through an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an isopropyl halide in the presence of a base. This would form the ether linkage. The carboxylic acid group could be introduced through various methods, such as oxidation or substitution reactions, depending on the starting material .Molecular Structure Analysis

The molecule contains a pyridine ring, which is aromatic and planar. The isopropyl group is attached to one of the carbon atoms of the ring through an oxygen atom, forming an ether linkage. The carboxylic acid group is attached to another carbon atom on the ring .Chemical Reactions Analysis

As an aromatic compound, it can undergo electrophilic aromatic substitution reactions. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases. It can also undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The compound likely has a relatively high boiling point due to the presence of the polar carboxylic acid group, which can form strong intermolecular hydrogen bonds. The compound is likely soluble in polar solvents due to the polar nature of the carboxylic acid group and the aromatic ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Reductive Tetraallylation : Pyridine-3-carboxylic acid, a derivative of 2-(Propan-2-yloxy)pyridine-3-carboxylic acid, undergoes stereoselective reductive tetraallylation with triallylborane, yielding various tetrahydropyridines. This process offers a route for the synthesis of structurally complex molecules (Bubnov et al., 1998).

Enzymatic Synthesis : The compound serves as an intermediate in enzymatic synthesis pathways. For instance, it is involved in the production of β-hydroxy-α-amino acids, key intermediates in drug synthesis (Goldberg et al., 2015).

Pharmaceutical and Biochemical Applications

Antimicrobial Activities : Pyridine-2-carboxylic acid and its derivatives exhibit significant antimicrobial activities against various bacterial and fungal strains, indicating potential use in pharmaceutical formulations (Tamer et al., 2018).

Receptor Antagonists : Certain derivatives of pyridine-3-carboxylic acid act as receptor antagonists, like 1H-indole-3-carboxylic acid pyridine-3-ylamides, which show high affinity for 5-HT2C receptors. This suggests their potential in developing treatments for disorders related to these receptors (Park et al., 2008).

Material Science and Engineering

- Metal-Organic Frameworks (MOFs) : Derivatives of 2-(Propan-2-yloxy)pyridine-3-carboxylic acid are used in constructing Metal-Organic Frameworks, which have applications in catalysis, gas storage, and separation processes (Wang et al., 2020).

Chemical Extraction and Separation

- Reactive Extraction : The compound plays a role in the reactive extraction of carboxylic acids, a technique vital for recovering acids from dilute aqueous solutions like fermentation broths. This process is crucial in the production of pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).

Crystal Engineering

- Hydrogen-Bonding Motifs : In crystal engineering, the compound forms hydrogen-bonding motifs that are significant in designing materials with desired properties. For instance, carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs are observed in molecules with both carboxylic acid and pyridine functional groups, which affect the crystal structure and properties (Long et al., 2014).

Zukünftige Richtungen

The potential uses of this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in materials science, pharmaceuticals, or other fields .

Eigenschaften

IUPAC Name |

2-propan-2-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVRXYBXOOUUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yloxy)pyridine-3-carboxylic acid | |

CAS RN |

1016690-39-3 |

Source

|

| Record name | 2-(propan-2-yloxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)

![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2586169.png)